molecular formula C28H23F3N2O3 B11276513 2,2,2-trifluoro-1-[1-hydroxy-11-(3-methoxyphenyl)-3-phenyl-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]ethanone

2,2,2-trifluoro-1-[1-hydroxy-11-(3-methoxyphenyl)-3-phenyl-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]ethanone

Cat. No.: B11276513
M. Wt: 492.5 g/mol
InChI Key: JFWNEBGRFMEARB-UHFFFAOYSA-N
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Description

The compound 2,2,2-trifluoro-1-[1-hydroxy-11-(3-methoxyphenyl)-3-phenyl-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]ethanone is a dibenzo[b,e][1,4]diazepinone derivative characterized by:

  • A trifluoroacetyl group at position 10.
  • A hydroxyl group at position 1.
  • A 3-methoxyphenyl substituent at position 11.
  • A phenyl group at position 2.

Properties

Molecular Formula

C28H23F3N2O3

Molecular Weight

492.5 g/mol

IUPAC Name

6-(3-methoxyphenyl)-9-phenyl-5-(2,2,2-trifluoroacetyl)-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one

InChI

InChI=1S/C28H23F3N2O3/c1-36-20-11-7-10-18(14-20)26-25-22(15-19(16-24(25)34)17-8-3-2-4-9-17)32-21-12-5-6-13-23(21)33(26)27(35)28(29,30)31/h2-14,19,26,32H,15-16H2,1H3

InChI Key

JFWNEBGRFMEARB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2C3=C(CC(CC3=O)C4=CC=CC=C4)NC5=CC=CC=C5N2C(=O)C(F)(F)F

Origin of Product

United States

Preparation Methods

The synthesis of 2,2,2-trifluoro-1-[1-hydroxy-11-(3-methoxyphenyl)-3-phenyl-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]ethanone involves multiple steps. One common synthetic route includes the reaction of substituted 3-benzylidene-2-arylisoindolin-1-ones with sodium trifluoromethanesulfinate to afford substituted-3-hydroxy-2-aryl-3-(2,2,2-trifluoro-1-arylethyl)isoindolin-1-one . The reaction proceeds at 25°C in an air atmosphere without the need for base and ligands.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2,2,2-trifluoro-1-[1-hydroxy-11-(3-methoxyphenyl)-3-phenyl-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]ethanone has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of certain cancers and neurological disorders.

    Industry: The compound is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Substituent Variations

The target compound shares a dibenzo[b,e][1,4]diazepinone core with several analogs (Table 1). Key structural variations include:

  • Substituents on the aryl groups (e.g., methoxy, trifluoromethyl, halogen).
  • Functional groups at position 10 (e.g., trifluoroacetyl, hexanoyl, propionyl).
  • Hydroxyl group presence/absence at position 1.
Table 1: Structural Comparison of Key Analogs
Compound Name Substituents (Position) Molecular Weight (g/mol) CAS Number Key Differences vs. Target Compound
2,2,2-Trifluoro-1-[1-hydroxy-11-(3-methoxyphenyl)-3-phenyl-... (Target) 3-MeO-C₆H₄ (11), Ph (3), -OH (1) ~527.4* N/A Reference compound
1-[1-hydroxy-11-(4-MeO-C₆H₄)-3-(4-Me-C₆H₄)-... () 4-MeO-C₆H₄ (11), 4-Me-C₆H₄ (3) Not reported N/A 4-MeO vs. 3-MeO; 4-Me-Ph vs. Ph
3,3-Dimethyl-10-(trifluoroacetyl)-11-(3,4,5-triMeO-C₆H₂)-... () 3,4,5-triMeO-C₆H₂ (11), -CF₃CO- (10) 592.65 312621-74-2 3,4,5-triMeO vs. 3-MeO; dimethyl at position 3
11-(3-F-C₆H₄)-3,3-dimethyl-10-propionyl-... () 3-F-C₆H₄ (11), -COCH₂CH₃ (10) Not reported 351163-27-4 3-F vs. 3-MeO; propionyl vs. trifluoroacetyl
11-(2-EtO-C₆H₄)-3-(4-MeO-C₆H₄)-... () 2-EtO-C₆H₄ (11), 4-MeO-C₆H₄ (3) 440.53 303203-37-4 2-EtO vs. 3-MeO; no -OH at position 1
3-(3,4-diMeO-C₆H₃)-10-hexanoyl-11-(4-CF₃-C₆H₄)-... () 3,4-diMeO-C₆H₃ (3), -COC₅H₁₁ (10) 592.65 378204-73-0 Hexanoyl vs. trifluoroacetyl; 4-CF₃ vs. 3-MeO

*Calculated based on molecular formula.

Chemical Property and Bioactivity Trends

Molecular Similarity Metrics
  • Tanimoto Coefficient: Structural similarity between the target compound and analogs can be quantified using Tanimoto coefficients (Tc) based on Morgan fingerprints or MACCS keys. For example: Analogs with Tc > 0.7 are considered highly similar, while Tc < 0.5 indicates significant divergence . highlights that minor substituent changes (e.g., methoxy to ethoxy) can reduce Tc by 0.1–0.3, altering bioactivity .
Pharmacokinetic and Physicochemical Properties
  • Solubility: Hydroxyl groups (e.g., position 1 in the target) improve aqueous solubility compared to non-hydroxylated analogs (e.g., ) .
Bioactivity and Target Interactions
  • (activity landscape modeling) suggests that analogs with 3-methoxyphenyl groups (target) may exhibit unique binding to serotonin or histamine receptors due to electronic effects, whereas fluorinated derivatives () could show enhanced metabolic stability .
  • notes that trifluoroacetyl-containing compounds (target, ) often exhibit stronger hydrogen bonding with kinase targets (e.g., PERK) compared to acyl derivatives .

Research Findings and Implications

  • Activity Cliffs: Analogs with minor structural differences (e.g., 3-MeO vs. 4-MeO in ) may display significant bioactivity shifts, as seen in .
  • Binding Pocket Interactions : The 3-methoxyphenyl group (target) likely engages in π-π stacking with aromatic residues, while trifluoroacetyl enhances electrostatic interactions .
  • Similarity-Based Screening : advocates using Tanimoto-based searches (Tc > 0.8) for read-across predictions, identifying and as viable candidates for further study .

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